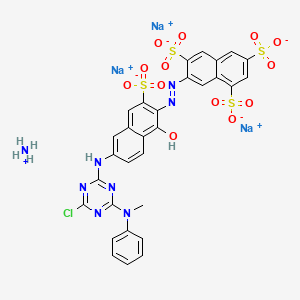
Ammonium trisodium 7-((6-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,3,6-trisulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium trisodium 7-((6-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,3,6-trisulphonate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is a type of azo dye, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used due to their stability and the variety of colors they can produce.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium trisodium 7-((6-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,3,6-trisulphonate typically involves several steps:
Diazotization: This step involves the conversion of an aromatic amine into a diazonium salt using nitrous acid.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound to form the azo dye. In this case, the coupling component is a naphthalene derivative.
Triazine Ring Formation: The formation of the triazine ring is achieved through a nucleophilic substitution reaction involving cyanuric chloride and the appropriate amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods are used.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final dye product.
Chemical Reactions Analysis
Types of Reactions
Ammonium trisodium 7-((6-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,3,6-trisulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation Products: Depending on the oxidizing agent, products can include quinones and other oxidized aromatic compounds.
Reduction Products: Aromatic amines such as aniline derivatives.
Substitution Products: Triazine derivatives with different functional groups.
Scientific Research Applications
Ammonium trisodium 7-((6-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,3,6-trisulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy and in the study of cellular processes.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can interact with cellular components. The sulfonic acid groups increase the solubility of the compound, allowing it to penetrate biological membranes and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Ammonium trisodium 7-((6-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,3,6-trisulphonate: is similar to other azo dyes such as:
Uniqueness
- Stability : This compound is highly stable under various conditions, making it suitable for industrial applications.
- Color Variety : The presence of different functional groups allows for the production of a wide range of colors.
- Solubility : The sulfonic acid groups enhance its solubility in water, making it easy to use in aqueous solutions.
Properties
CAS No. |
75559-05-6 |
|---|---|
Molecular Formula |
C30H22ClN8Na3O13S4 |
Molecular Weight |
935.2 g/mol |
IUPAC Name |
azanium;trisodium;7-[[6-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C30H22ClN7O13S4.H3N.3Na/c1-38(18-5-3-2-4-6-18)30-34-28(31)33-29(35-30)32-17-7-8-20-15(9-17)12-25(55(49,50)51)26(27(20)39)37-36-22-14-21-16(11-24(22)54(46,47)48)10-19(52(40,41)42)13-23(21)53(43,44)45;;;;/h2-14,39H,1H3,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,32,33,34,35);1H3;;;/q;;3*+1/p-3 |
InChI Key |
LBOZPVGWLZDDAI-UHFFFAOYSA-K |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[NH4+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















